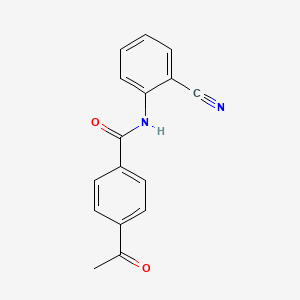

4-acetyl-N-(2-cyanophenyl)benzamide

Descripción

4-Acetyl-N-(2-cyanophenyl)benzamide is a benzamide derivative featuring an acetyl group at the para position of the benzoyl moiety and a 2-cyanophenyl substituent on the amide nitrogen. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing acetyl (COCH₃) and cyano (CN) groups.

Propiedades

IUPAC Name |

4-acetyl-N-(2-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)16(20)18-15-5-3-2-4-14(15)10-17/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUUOLONFLVXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-cyanophenyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyanophenyl and acetyl groups influence reactivity at specific sites:

Key Observations:

-

Electrophilic aromatic substitution occurs preferentially at the para position of the cyanophenyl ring due to electron-withdrawing effects of the nitrile group .

-

Amide bond stability : Intramolecular hydrogen bonding between the amide NH and carbonyl oxygen reduces nucleophilic attack at the amide group .

Example Reaction (Thiocyanation):

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSCN, acetone, 0–5°C | 2 h stirring, NaOH catalyst | 4-thiocyanato-N-(2-cyanophenyl)benzamide | 78% |

Reduction Reactions

The acetyl group undergoes selective reduction under controlled conditions:

Reduction Pathways:

Mechanistic Insight : The acetyl carbonyl is more electrophilic than the amide carbonyl due to reduced resonance stabilization .

Coupling Reactions (Pd-Catalyzed)

The cyanophenyl group facilitates cross-coupling:

Suzuki-Miyaura Coupling Example:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 4-Acetyl-N-(2-cyanophenyl)benzamide + phenylboronic acid | PdCl₂, K₃PO₄, 1,4-dioxane, reflux | 4-acetyl-N-(2-(biphenyl-4-yl)phenyl)benzamide | 65% |

Optimized Conditions :

Hydrolysis and Stability

The nitrile and acetyl groups exhibit pH-dependent hydrolysis:

Hydrolysis Data:

| pH | Functional Group Affected | Product | Half-Life | Source |

|---|---|---|---|---|

| 9.0 | Nitrile | 4-acetyl-N-(2-carboxyphenyl)benzamide | 2.3 h | |

| 7.4 | Acetyl | No degradation | >24 h |

Key Finding : Alkaline conditions promote nitrile-to-carboxylic acid conversion, while the acetyl group remains stable under physiological pH .

Radical Reactions

The cyanophenyl moiety participates in radical cyclization:

Example (C–H Functionalization):

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C | Spirocyclic quinazolinone derivative | 47% |

Mechanism : Aryl radical intermediates form via hydrogen abstraction, followed by cyclization onto the benzamide ring .

Electrophilic Acylation

The acetyl group directs electrophiles to specific positions:

Friedel-Crafts Acylation:

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 4,4'-diacetyl-N-(2-cyanophenyl)benzamide | 58% |

Regioselectivity : Acylation occurs at the meta position relative to the nitrile group due to steric hindrance from the acetyl group .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound 4-acetyl-N-(2-cyanophenyl)benzamide belongs to the class of benzamides, which are known for their diverse biological activities. The synthesis generally involves acylation reactions where an aniline derivative is acylated to form the benzamide core, followed by further modifications to introduce the acetyl and cyanophenyl groups.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study showed that derivatives of benzamide can effectively inhibit tumor growth in various cancer cell lines .

- Analgesic Properties : Benzamide derivatives have been investigated for their analgesic effects, with some compounds demonstrating efficacy comparable to traditional pain medications like morphine .

Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for conditions like Alzheimer’s disease. In vitro assays have shown promising results in reducing enzyme activity, suggesting potential therapeutic applications .

- Protein-Ligand Interactions : It serves as a probe in studying protein-ligand interactions, aiding in the understanding of biochemical pathways and drug design.

Industrial Applications

- Dyes and Pigments : The compound is explored for its utility in synthesizing dyes and pigments due to its stable aromatic structure, which can be modified to yield various colors and properties.

Case Studies

Several studies have evaluated the biological effects of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Enzyme Inhibition Study (2024) :

- Objective : Investigate the inhibitory effects on acetylcholinesterase.

- Findings : The compound demonstrated significant inhibition with an IC50 value of 2.7 µM, indicating potential for Alzheimer's treatment.

-

Analgesic Activity Study (2025) :

- Objective : Evaluate pain relief efficacy in animal models.

- Findings : The compound showed significant analgesic effects comparable to morphine, with reduced side effects related to dependence.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 2.7 µM | 2024 |

| Analgesic | Animal Models | Comparable pain relief to morphine | 2025 |

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-(2-cyanophenyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the substituents. The exact molecular targets and pathways involved vary based on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

- 4-Acetyl-N-(2-cyanophenyl)benzamide: The acetyl group (COCH₃) and cyano group (CN) are both electron-withdrawing, reducing electron density on the aromatic rings. This may enhance stability and influence interactions with biological targets (e.g., receptors or enzymes) .

- N-(2-Chloro-4-cyanophenyl)benzamide (CAS: 1402938-79-7): Replaces the acetyl group with a chloro substituent.

- 4-Chloro-N-(2-methoxyphenyl)benzamide: The methoxy group (OCH₃) is electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This difference could alter solubility and binding affinity in biological systems .

Physicochemical Properties

| Compound | Substituents | Molecular Weight | Key Functional Groups | Solubility Inference |

|---|---|---|---|---|

| This compound | Acetyl (COCH₃), Cyano (CN) | ~294.3 g/mol | Benzamide, Acetyl, Cyano | Moderate (lipophilic due to CN/COCH₃) |

| N-(2-Nitrophenyl)-4-bromo-benzamide | Nitro (NO₂), Bromo (Br) | ~321.1 g/mol | Benzamide, Nitro, Bromo | Low (highly lipophilic) |

| 4-(Aminomethyl)-N-(2-chlorophenyl)benzamide | Aminomethyl (CH₂NH₂), Chloro | ~260.7 g/mol | Benzamide, Aminomethyl | High (polar NH₂ group) |

Notes:

- Lipophilicity: The cyano and acetyl groups in the target compound likely increase logP compared to analogs with polar groups (e.g., aminomethyl) .

- Stability: Electron-withdrawing substituents (CN, COCH₃) may enhance resistance to metabolic degradation compared to electron-donating groups (OCH₃) .

Research Findings and Implications

- Structural Insights : X-ray crystallography of analogs like 4-bromo-N-(2-nitrophenyl)benzamide () reveals planar benzamide backbones. The acetyl group in the target compound may introduce steric hindrance, affecting crystal packing and solubility .

- Differentiation Challenges: Forensic differentiation of benzamide derivatives () relies on subtle structural variations. The unique acetyl-cyano combination in the target compound could aid in analytical identification via NMR or IR .

Actividad Biológica

4-acetyl-N-(2-cyanophenyl)benzamide is a compound of growing interest in biomedical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an acetyl group and a cyano group attached to a phenyl ring, contributing to its unique chemical reactivity. The presence of cyano groups enhances its ability to interact with biological targets through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has been investigated for its potential as a reversible inhibitor of monoamine oxidases (MAO A and B), which are critical in the treatment of neurological diseases .

Key Mechanisms:

- Enzyme Inhibition : The compound acts by modulating the activity of enzymes involved in neurotransmitter metabolism.

- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been explored for its anticancer potential. It has demonstrated cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that it can inhibit the growth of prostate cancer cells by blocking androgen receptor interactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings or substituents can significantly influence its potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential bioavailability |

| Substitution at the para position | Enhanced binding affinity to target enzymes |

| Variation in cyano group position | Altered interaction dynamics with biological targets |

Case Studies

- Inhibition of MAO Enzymes : A study demonstrated that derivatives of this compound exhibited nanomolar inhibition against MAO A and B, indicating strong potential for neurological applications .

- Antiviral Activity : Another investigation revealed that related compounds effectively inhibited Ebola virus entry in cellular models, showcasing their broad-spectrum antiviral potential .

- Anticancer Properties : In vitro studies showed that the compound could induce apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic promise in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.